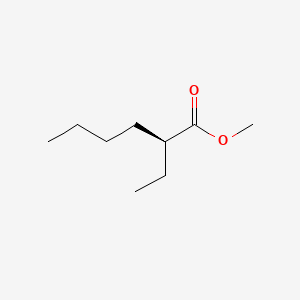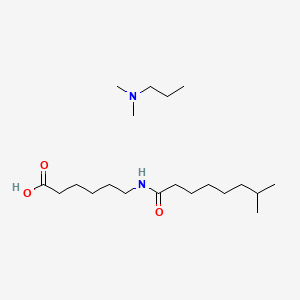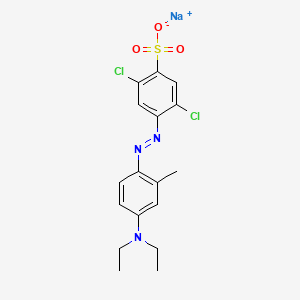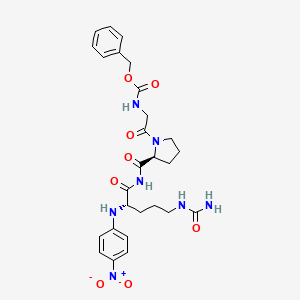
Methyl 2-ethylhexanoate, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethylhexanoate, (S)- is an organic compound with the molecular formula C9H18O2. It is an ester derived from 2-ethylhexanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a characteristic odor and is used in the synthesis of various chemicals and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-ethylhexanoate, (S)- can be synthesized through the esterification of 2-ethylhexanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the ester to form .
Industrial Production Methods
In industrial settings, the production of methyl 2-ethylhexanoate, (S)- involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, helps in the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethylhexanoate, (S)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-ethylhexanoic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 2-ethylhexanol.
Applications De Recherche Scientifique
Methyl 2-ethylhexanoate, (S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of plasticizers, lubricants, and coatings
Mécanisme D'action
The mechanism of action of methyl 2-ethylhexanoate, (S)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanoic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug delivery or as a plasticizer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Ethyl hexanoate: An ester with an ethyl group instead of a methyl group.
Methyl 2-methylhexanoate: An ester with a methyl group on the second carbon of the hexanoic acid .
Uniqueness
Methyl 2-ethylhexanoate, (S)- is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and branching make it suitable for specific applications, such as in the production of plasticizers and lubricants, where flexibility and stability are essential .
Propriétés
Numéro CAS |
143005-67-8 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
methyl (2S)-2-ethylhexanoate |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
KICUISADAVMYCJ-QMMMGPOBSA-N |
SMILES isomérique |
CCCC[C@H](CC)C(=O)OC |
SMILES canonique |
CCCCC(CC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)






